molecular formula C25H20F2N2O3 B12623509 C25H20F2N2O3

C25H20F2N2O3

Cat. No.: B12623509
M. Wt: 434.4 g/mol
InChI Key: MJRFWFVTWDACHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. The process typically includes large-scale reactions under controlled conditions to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl-: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl-: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- include:

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20F2N2O3

Molecular Weight

434.4 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-5-(2,4-dimethylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H20F2N2O3/c1-14-8-11-20(15(2)12-14)28-24(30)21-22(16-9-10-18(26)19(27)13-16)29(32-23(21)25(28)31)17-6-4-3-5-7-17/h3-13,21-23H,1-2H3

InChI Key

MJRFWFVTWDACHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)F)F)C

Origin of Product

United States

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